Sodium heptafluorobutyrate
Overview
Description
Sodium heptafluorobutyrate, also known as HFBA, is an organofluorine compound . It is used in many scientific research applications, including as a reagent for the synthesis of organic compounds, a catalyst for various reactions, and an analytical tool for the determination of several compounds .
Synthesis Analysis
Sodium heptafluorobutyrate has been used in the quantitative assay of conjugated and free bile acids as heptafluorobutyrate derivatives by gas-liquid chromatography . Using heptafluorobutyric acid anhydride in pyridine as a derivatizing agent, several steps were reduced to one .Molecular Structure Analysis
The molecular formula of Sodium heptafluorobutyrate is C4H2F7NaO2 . The InChI code is 1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 .Chemical Reactions Analysis
Sodium heptafluorobutyrate has been used in the formation of stable heptafluorobutyrate derivatives of bile acids and their glycine and taurine conjugates . This eliminates the need for deconjugation and preparation of methyl esters .Physical And Chemical Properties Analysis
Sodium heptafluorobutyrate has a molecular weight of 236.02 . The IUPAC name is sodium 2,2,3,3,4,4,4-heptafluorobutanoate .Scientific Research Applications
Application 1: Quantitative Assay of Conjugated and Free Bile Acids
- Summary of the Application : Sodium heptafluorobutyrate is used as a derivatizing agent in the quantitative assay of conjugated and free bile acids . This method simplifies the analysis of bile acids and their conjugates, which are important components of bile, a fluid produced by the liver that aids in the digestion of fats.
- Methods of Application or Experimental Procedures : The procedure involves using heptafluorobutyric acid anhydride in pyridine as a derivatizing agent, reducing several steps to one . Bile acids and their glycine and taurine conjugates form stable heptafluorobutyrate derivatives, eliminating the need for deconjugation and preparation of methyl esters . The derivatives have been characterized by mass spectrometry, and optimum reaction yields have been determined .
- Results or Outcomes : The bile acid derivatives were identical whether starting with the free bile acid or the glycine or taurine conjugates . The procedure was applied to a quantitative analysis of artificial mixtures of bile acids and bile conjugates .
Application 2: Electrolyte Design for Sodium-Ion Batteries
- Summary of the Application : Sodium heptafluorobutyrate is used in the design of electrolytes for sodium-ion batteries . These batteries are attractive for electrochemical energy storage devices due to abundant sodium resources and low cost .
- Methods of Application or Experimental Procedures : The electrolyte design or functional development is very effective at promoting the performance of sodium-ion batteries . This review discusses recent advances on electrolytes for sodium-ion batteries .
- Results or Outcomes : The electrolyte design has been found to be effective in improving the performance of sodium-ion batteries .
Application 3: Sodium-Ion Hybrid Battery
- Summary of the Application : Sodium heptafluorobutyrate is used in the design of a novel aqueous sodium-ion hybrid battery .
- Methods of Application or Experimental Procedures : The battery configuration consisted of a nano/microstructured Ni(OH)2 cathode, a carbon-coated Na3V2(PO4)3 anode, and 2 M NaClO4 aqueous .
- Results or Outcomes : The impact of sodium salt on the characteristics of Sodium-Ion Hybrid Batteries (SASIBs) has been extensively investigated .
Application 4: Electrolyte Additives for Subzero-Temperature Aqueous Sodium-Ion Batteries
- Summary of the Application : Sodium heptafluorobutyrate is used as an electrolyte additive for subzero-temperature aqueous sodium-ion batteries . These batteries are considered one of the perspective alternatives to lithium-ion batteries due to their affordability and plentiful supply of sodium .
- Methods of Application or Experimental Procedures : The research on electrolyte additives for subzero-temperature aqueous sodium-ion batteries has not been systematically reviewed at present . This review aims to provide a comprehensive summary of the electrolyte additives for subzero-temperature aqueous sodium-ion batteries .
- Results or Outcomes : The potential development paths of electrolyte additives to promote the advancement of electrochemical energy storage are also explored .
Application 5: Solid Electrolyte of Solid-State Sodium-Ion Batteries
- Summary of the Application : Sodium heptafluorobutyrate is used in the solid electrolyte of solid-state sodium-ion batteries . Different research groups have highlighted the characteristics of solid-state electrolytes (SSE): electrochemical stability, mechanical strength, and increased energy density .
- Methods of Application or Experimental Procedures : The research progress of the solid electrolyte of solid-state sodium-ion batteries has been discussed . This review aims to provide a comprehensive summary of the solid electrolyte for solid-state sodium-ion batteries .
- Results or Outcomes : The potential development paths of solid electrolyte to promote the advancement of electrochemical energy storage are also explored .
Safety And Hazards
Sodium heptafluorobutyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
sodium;2,2,3,3,4,4,4-heptafluorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHHTXWLHYSYJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
375-22-4 (Parent) | |
Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70880179 | |
Record name | Sodium perfluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium heptafluorobutyrate | |
CAS RN |
2218-54-4 | |
Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002218544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium perfluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium heptafluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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